REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][N:5]1[C:9]([CH3:10])=[CH:8][C:7]([CH3:11])=[N:6]1.C=O.[CH3:18][NH2:19].Cl.[CH3:21]O>>[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][N:5]1[C:9]([CH3:10])=[C:8]([CH2:18][NH:19][CH3:21])[C:7]([CH3:11])=[N:6]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN2N=C(C=C2C)C)C=CC=C1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 24 hrs
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
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quenched with aqueous NaHCO3 (15 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted 3 times with ether (15 mL)
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Type
|
WASH
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Details
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the combined organic layers washed with brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting yellow oil was purified
|
Type
|
WASH
|
Details
|
hexanes:triethylamine as eluting solvent
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CN2N=C(C(=C2C)CNC)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |